molecular formula C10H18Cl2N4 B13509647 N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13509647
M. Wt: 265.18 g/mol
InChI Key: YDWCDULVPFBTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including medicinal products

Preparation Methods

The synthesis of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of pyrimidine derivatives with piperidine under specific conditions. The process typically involves:

    Step 1: Formation of the pyrimidine ring.

    Step 2: Introduction of the piperidine moiety.

    Step 3: Methylation of the nitrogen atom in the piperidine ring.

    Step 4: Formation of the dihydrochloride salt.

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol .

Scientific Research Applications

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to DNA via intercalation, which can disrupt the replication and transcription processes. This interaction can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

N-methyl-1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.

    Evodiamine: Another piperidine alkaloid known for its antiproliferative effects on cancer cells.

    Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific structure and the potential for targeted therapeutic applications .

Properties

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

N-methyl-1-pyrimidin-2-ylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-11-9-3-7-14(8-4-9)10-12-5-2-6-13-10;;/h2,5-6,9,11H,3-4,7-8H2,1H3;2*1H

InChI Key

YDWCDULVPFBTLC-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2=NC=CC=N2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.